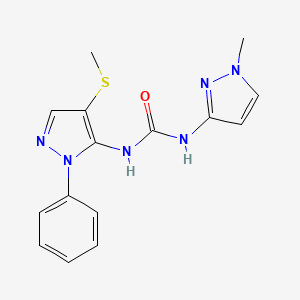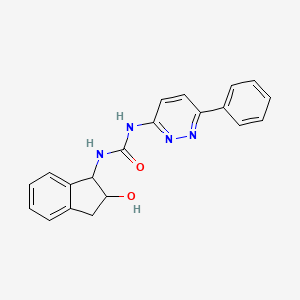
1-(1-Methylpyrazol-3-yl)-3-(4-methylsulfanyl-2-phenylpyrazol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methylpyrazol-3-yl)-3-(4-methylsulfanyl-2-phenylpyrazol-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multistep process, and it has been found to have a wide range of biological effects.
Mécanisme D'action
The mechanism of action of 1-(1-Methylpyrazol-3-yl)-3-(4-methylsulfanyl-2-phenylpyrazol-3-yl)urea is not fully understood. However, studies have suggested that this compound exerts its biological effects through the inhibition of various enzymes and signaling pathways.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects, including:
1. Inhibition of COX-2 enzyme: This compound has been found to inhibit the COX-2 enzyme, which is involved in the inflammatory response.
2. Induction of apoptosis: Studies have shown that this compound induces apoptosis in cancer cells.
3. Reduction of oxidative stress: This compound has been found to reduce oxidative stress by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1-Methylpyrazol-3-yl)-3-(4-methylsulfanyl-2-phenylpyrazol-3-yl)urea in lab experiments include its wide range of biological effects and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 1-(1-Methylpyrazol-3-yl)-3-(4-methylsulfanyl-2-phenylpyrazol-3-yl)urea, including:
1. Further studies to understand its mechanism of action and the signaling pathways it affects.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related diseases.
4. Studies to evaluate its toxicity and safety profile.
In conclusion, this compound is a promising compound with various biological effects and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in various diseases.
Méthodes De Synthèse
The synthesis of 1-(1-Methylpyrazol-3-yl)-3-(4-methylsulfanyl-2-phenylpyrazol-3-yl)urea involves a multistep process that includes the reaction of 1-methylpyrazole-3-carboxylic acid with thionyl chloride to form 1-methylpyrazole-3-carbonyl chloride. This compound is then reacted with 4-methylthio-2-phenylpyrazole-3-carboxylic acid to form the intermediate this compound. The intermediate is then treated with urea to form the final product.
Applications De Recherche Scientifique
1-(1-Methylpyrazol-3-yl)-3-(4-methylsulfanyl-2-phenylpyrazol-3-yl)urea has been found to have a wide range of biological effects, making it a potential candidate for various therapeutic applications. Some of the scientific research applications of this compound include:
1. Anti-inflammatory activity: Studies have shown that this compound has anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
2. Anticancer activity: This compound has been found to have anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
3. Antioxidant activity: this compound has been found to have antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
1-(1-methylpyrazol-3-yl)-3-(4-methylsulfanyl-2-phenylpyrazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-20-9-8-13(19-20)17-15(22)18-14-12(23-2)10-16-21(14)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFRXUCASCWQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)NC2=C(C=NN2C3=CC=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B7663662.png)
![2-[[1-(4-Fluorophenyl)pyrazol-3-yl]methoxy]benzamide](/img/structure/B7663663.png)
![5-[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7663665.png)
![4-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B7663668.png)

![4-bromo-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-fluoroaniline](/img/structure/B7663687.png)
![3-(5-Fluoropyridin-2-yl)-1-methyl-1-[2-(oxan-4-yl)ethyl]urea](/img/structure/B7663698.png)
![3-cyclopropyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663706.png)
![4-hydroxy-N-[2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]benzamide](/img/structure/B7663707.png)
![4-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)amino]benzoic acid](/img/structure/B7663722.png)

![3-ethyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663750.png)
![2-[(Z)-1-(2,3-dihydro-1-benzofuran-5-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7663754.png)
![(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B7663758.png)
